molecular formula C18H18ClN3S B2603506 2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine CAS No. 338401-73-3

2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine

Cat. No. B2603506
CAS RN: 338401-73-3
M. Wt: 343.87
InChI Key: STESNBNKMJEHDD-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)-3-(1,4-thiazinan-4-ylmethyl)imidazo[1,2-a]pyridine” is a chemical compound. It belongs to the class of imidazo[1,2-a]pyridines, which are recognized as important fused bicyclic 5–6 heterocycles . These compounds have a wide range of applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions. These include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are synthesized through a multi-step reaction, leading to various derivatives with potential biological applications. The process involves reacting 2-aminopyridine with different aryl ketones, followed by cyclization with urea and thiourea, yielding derivatives with potential antimicrobial activities (Ladani et al., 2009). Similarly, other studies have synthesized specific derivatives of imidazo[1,2-a]pyridine, such as 2-(4'-chlorophenyl)-6-methyl-(3-N, N'-diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine, and evaluated their biological activities against bacteria and fungi (Bhuva et al., 2015).

Application in Chemical Detoxification

A series of selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine were synthesized and investigated for their application in the detoxification of mercury(II) chloride (HgCl2). The derivatives showed potential in treating HgCl2-induced toxicity, making them relevant in the context of environmental pollution control and remediation (Sharma et al., 2018).

Synthesis of Chalcones and Oxopyrimidines

Research on the synthesis of heterosubstituted chalcones and oxopyrimidines using 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has been conducted. The derivatives were evaluated for their antimicrobial activity, indicating potential applications in the development of antimicrobial agents (Joshi et al., 2012).

Corrosion Inhibition

Imidazo[1,2-a]pyridine derivatives have been evaluated for their corrosion inhibition performance. For instance, studies on the inhibitory performance of imidazo[4,5-b]pyridine derivatives against mild steel corrosion in acidic conditions have shown promising results, indicating their potential in corrosion control applications (Saady et al., 2021).

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds have shown potential in treating heart and circulatory failures, with some derivatives exhibiting significant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory effects. The binding interactions of these inhibitors with enzymes have been confirmed through computational molecular docking studies, highlighting their therapeutic potential (Kwong et al., 2019).

properties

IUPAC Name

4-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3S/c19-15-6-4-14(5-7-15)18-16(13-21-9-11-23-12-10-21)22-8-2-1-3-17(22)20-18/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STESNBNKMJEHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324083
Record name 4-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

338401-73-3
Record name 4-[[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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